molecular formula C18H21FN4O3 B2584830 N-(4-fluoro-2-methylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251632-12-8

N-(4-fluoro-2-methylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2584830
CAS No.: 1251632-12-8
M. Wt: 360.389
InChI Key: ZUSQUQFFOUEJIQ-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.389. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Oxazolidinone Derivatives : Studies on oxazolidinone analogs, including compounds related to the specified chemical, have shown promising in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species, without evidence of rapid resistance development (Zurenko et al., 1996).
  • Pyrimidine-Triazole Derivatives : Research into pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules indicates antimicrobial activity against selected bacterial and fungal strains, showcasing the potential of these compounds in antimicrobial applications (Majithiya & Bheshdadia, 2022).

Herbicidal Activity

  • Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for herbicidal activities against dicotyledonous weeds, demonstrating the potential of these compounds in agricultural applications (Wu et al., 2011).

Neurokinin-1 Receptor Antagonism

  • A study explored a compound with a long central duration of action as a neurokinin-1 receptor antagonist, indicating potential applications in emesis and depression treatment (Harrison et al., 2001).

Mechanism of Action

Target of Action

The primary target of the compound N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, also known as F3406-9771, is the Lymphocytic choriomeningitis virus (LCMV) glycoprotein GP2 . This protein mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Mode of Action

F3406-9771 interacts with its target, the LCMV glycoprotein GP2, by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference inhibits LCMV cell entry, thereby preventing the release of the virus ribonucleoprotein into the cell cytoplasm and the subsequent initiation of transcription and replication of the virus genome .

Biochemical Pathways

It is known that the compound interferes with the viral entry process, which is a crucial step in the viral replication cycle . This interference likely disrupts downstream effects related to viral replication and infection.

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a valuable approach to integrate quantitative information about the pharmacologic properties of a compound with its pharmacokinetics . Future studies using this approach could provide valuable insights into the ADME properties of F3406-9771 and their impact on bioavailability.

Result of Action

The molecular and cellular effects of F3406-9771’s action primarily involve the inhibition of LCMV cell entry . By interfering with the pH-dependent fusion mediated by LCMV glycoprotein GP2, F3406-9771 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This action effectively inhibits the initiation of transcription and replication of the virus genome, thereby preventing the spread of the virus within the host.

Action Environment

Factors such as ph levels in the endosome compartment are known to play a crucial role in the compound’s mode of action

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-12-9-14(19)3-4-15(12)21-16(24)11-23-17(25)10-13(2)20-18(23)22-5-7-26-8-6-22/h3-4,9-10H,5-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQUQFFOUEJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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